Camicinal HCl
Overview
Description
It has been investigated for its potential therapeutic use in treating gastroparesis, a condition characterized by delayed gastric emptying in the absence of mechanical obstruction . Camicinal hydrochloride is designed to enhance gastrointestinal motility, thereby alleviating symptoms such as nausea, vomiting, and bloating associated with gastroparesis .
Scientific Research Applications
Chemistry: It serves as a model compound for studying motilin receptor agonists and their interactions with gastrointestinal motility.
Biology: Research has focused on its effects on gastrointestinal function, particularly in conditions like gastroparesis.
Mechanism of Action
Target of Action
Camicinal Hydrochloride, also known as GSK962040, is primarily targeted towards the GPR38 receptor , which is also known as the motilin receptor . Motilin is a hormone that increases the migrating motor complex component of gastrointestinal motility. Therefore, Camicinal, as a motilin agonist, plays a crucial role in the regulation of gastrointestinal motility .
Mode of Action
As a motilin agonist, Camicinal interacts with its target, the motilin receptor, to stimulate long-lasting cholinergic contractility, particularly in the antrum of the stomach . This interaction results in enhanced gastric motility, which is particularly beneficial in conditions such as gastroparesis .
Biochemical Pathways
The primary biochemical pathway affected by Camicinal is the motilin-mediated pathway of gastric motility. By acting as an agonist at the motilin receptor, Camicinal stimulates gastric contractions, thereby promoting gastric emptying . The downstream effects of this include improved digestion and absorption of nutrients.
Pharmacokinetics
It is known that the drug is administered orally and has been shown to have effects on gastric emptying and glucose absorption
Result of Action
The molecular and cellular effects of Camicinal’s action primarily involve the enhancement of gastric motility. Specifically, Camicinal has been shown to accelerate gastric emptying by 30–40% in healthy volunteers and by 35–60% in patients with type 1 diabetes and gastroparesis . This acceleration of gastric emptying can lead to improved nutrient absorption and overall better digestive health .
Action Environment
For instance, in critically ill patients who are feed-intolerant, Camicinal has been shown to accelerate gastric emptying and increase glucose absorption
Safety and Hazards
While specific safety data for Camicinal HCl is not available, it’s important to note that all chemicals should be handled with appropriate safety measures. For instance, hydrochloric acid (HCl), a related compound, is known to be corrosive and can cause skin and eye irritation, and respiratory issues .
Biochemical Analysis
Biochemical Properties
Camicinal hydrochloride plays a significant role in biochemical reactions by acting as an agonist for the motilin receptor. Motilin is a peptide hormone that stimulates gastrointestinal motility. Camicinal hydrochloride binds to the motilin receptor, mimicking the action of motilin and promoting the contraction of smooth muscle in the gastrointestinal tract. This interaction enhances gastric emptying and improves the overall motility of the digestive system. The compound interacts with various enzymes, proteins, and other biomolecules involved in the regulation of gastrointestinal motility, including the motilin receptor and associated signaling pathways .
Cellular Effects
Camicinal hydrochloride exerts its effects on various types of cells within the gastrointestinal tract, particularly the smooth muscle cells. By binding to the motilin receptor on these cells, camicinal hydrochloride stimulates the contraction of smooth muscle, leading to enhanced gastric emptying and improved gastrointestinal motility. This compound also influences cell signaling pathways, gene expression, and cellular metabolism related to gastrointestinal function. The activation of the motilin receptor by camicinal hydrochloride triggers downstream signaling cascades that regulate the contraction and relaxation of smooth muscle cells, ultimately improving gastrointestinal motility .
Molecular Mechanism
The molecular mechanism of action of camicinal hydrochloride involves its binding to the motilin receptor, a G-protein-coupled receptor located on the surface of gastrointestinal smooth muscle cells. Upon binding, camicinal hydrochloride activates the receptor, leading to the activation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. This activation results in the phosphorylation of specific proteins that regulate smooth muscle contraction. Additionally, camicinal hydrochloride may influence gene expression by modulating transcription factors involved in the regulation of gastrointestinal motility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of camicinal hydrochloride have been observed to change over time. Studies have shown that a single dose of camicinal hydrochloride can rapidly enhance gastric emptying and improve glucose absorption in critically ill patients. The stability and degradation of camicinal hydrochloride in laboratory settings have been studied, with findings indicating that the compound remains stable and effective over a specific period. Long-term effects on cellular function have also been observed, with camicinal hydrochloride demonstrating sustained improvements in gastrointestinal motility over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of camicinal hydrochloride vary with different dosages. Studies have shown that lower doses of camicinal hydrochloride can effectively enhance gastric emptying and improve gastrointestinal motility without causing significant adverse effects. Higher doses may lead to toxic or adverse effects, including gastrointestinal discomfort and potential disruptions in normal gastrointestinal function. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
Camicinal hydrochloride is involved in various metabolic pathways within the body. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to produce active metabolites. These metabolites may further interact with enzymes and cofactors involved in the regulation of gastrointestinal motility. The metabolic pathways of camicinal hydrochloride also influence its pharmacokinetics, including its absorption, distribution, and elimination from the body. The effects of camicinal hydrochloride on metabolic flux and metabolite levels have been studied, with findings indicating that the compound can modulate metabolic processes related to gastrointestinal function .
Transport and Distribution
Camicinal hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed into the bloodstream after oral administration and is distributed to target tissues, including the gastrointestinal tract. Transporters and binding proteins may facilitate the uptake and distribution of camicinal hydrochloride within cells. The localization and accumulation of camicinal hydrochloride in specific tissues and compartments are influenced by its interactions with transporters and binding proteins. These interactions play a crucial role in determining the efficacy and therapeutic effects of camicinal hydrochloride .
Subcellular Localization
The subcellular localization of camicinal hydrochloride is primarily within the smooth muscle cells of the gastrointestinal tract. The compound targets the motilin receptor on the surface of these cells, where it exerts its effects on gastrointestinal motility. Post-translational modifications and targeting signals may direct camicinal hydrochloride to specific compartments or organelles within the cells. The activity and function of camicinal hydrochloride are influenced by its subcellular localization, as it interacts with specific proteins and signaling pathways involved in the regulation of smooth muscle contraction and gastrointestinal motility .
Chemical Reactions Analysis
Camicinal hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Comparison with Similar Compounds
Camicinal hydrochloride is unique among motilin receptor agonists due to its high selectivity and efficacy. Similar compounds include:
Erythromycin: An antibiotic that also acts as a motilin receptor agonist but has broader antimicrobial activity and potential side effects.
Mitemcinal: Another motilin receptor agonist with similar effects but different pharmacokinetic properties.
Camicinal hydrochloride’s specificity for motilin receptors and its favorable safety profile make it a promising candidate for treating gastroparesis and other gastrointestinal motility disorders .
Properties
IUPAC Name |
1-[4-(3-fluoroanilino)piperidin-1-yl]-2-[4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]ethanone;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FN4O.ClH/c1-19-17-29(14-11-27-19)18-21-7-5-20(6-8-21)15-25(31)30-12-9-23(10-13-30)28-24-4-2-3-22(26)16-24;/h2-8,16,19,23,27-28H,9-15,17-18H2,1H3;1H/t19-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEVMNJFEUATKJ-FYZYNONXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClFN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923565-22-4 | |
Record name | Ethanone, 1-[4-[(3-fluorophenyl)amino]-1-piperidinyl]-2-[4-[[(3S)-3-methyl-1-piperazinyl]methyl]phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923565-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 923565-22-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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